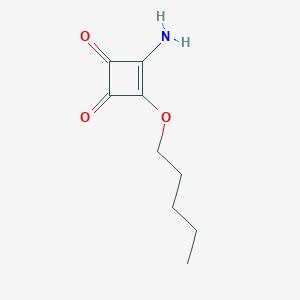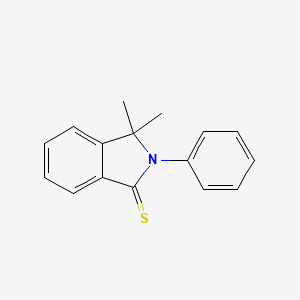
15,17,19,21-Hexatriacontatetrayne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15,17,19,21-Hexatriacontatetrayne is a complex organic compound with the molecular formula C36H58. It is characterized by the presence of multiple triple bonds, making it a member of the tetraacetylene family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15,17,19,21-Hexatriacontatetrayne typically involves the polymerization of diacetylenic compounds. One common method is the γ-ray irradiated solid-state polymerization. This process involves exposing the precursor compounds to γ-rays, which induces polymerization and results in the formation of the desired tetraacetylene compound .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and specificity of the synthesis process. advancements in polymer chemistry and solid-state reactions have made it possible to produce this compound on a larger scale for research and specialized applications .
Analyse Des Réactions Chimiques
Types of Reactions
15,17,19,21-Hexatriacontatetrayne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Various halogens and other substituents can be introduced using reagents like halogenating agents and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkenes or alkanes .
Applications De Recherche Scientifique
15,17,19,21-Hexatriacontatetrayne has a wide range of applications in scientific research:
Chemistry: It is used in the study of polymerization processes and the development of new polymeric materials.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and molecular recognition.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism by which 15,17,19,21-Hexatriacontatetrayne exerts its effects is primarily through its ability to undergo polymerization and form complex structures. The molecular targets and pathways involved include interactions with other organic molecules and the formation of conjugated systems that exhibit unique electronic properties .
Comparaison Avec Des Composés Similaires
15,17,19,21-Hexatriacontatetrayne can be compared with other similar compounds such as:
Hexatriacontane: A saturated hydrocarbon with the formula C36H74, lacking the triple bonds present in this compound.
Other Tetraacetylenes: Compounds with similar structures but different chain lengths or substituents, which can exhibit varying properties and reactivities.
The uniqueness of this compound lies in its specific arrangement of triple bonds and its ability to form highly conjugated polymeric structures .
Propriétés
Numéro CAS |
131755-24-3 |
|---|---|
Formule moléculaire |
C36H58 |
Poids moléculaire |
490.8 g/mol |
Nom IUPAC |
hexatriaconta-15,17,19,21-tetrayne |
InChI |
InChI=1S/C36H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
Clé InChI |
XFMUQXHMQMIJFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC#CC#CC#CC#CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)


![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)




![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)

